Quinolactacin A

Vue d'ensemble

Description

Quinolactacin A is a novel fungal alkaloid that features a unique quinolone skeleton conjugated with a gamma-lactam ring. It was first isolated from the cultured broth of Penicillium species EPF-6, which was obtained from the larvae of the mulberry pyralid (Margaronia pyloalis Welker). This compound exhibits significant biological activity, including inhibitory effects on tumor necrosis factor production by murine macrophages and macrophage-like J774.1 cells stimulated with lipopolysaccharide .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The biosynthesis of Quinolactacin A involves feeding experiments using several carbon-13 single-labeled precursors such as sodium [1-13C]acetate, DL-[1-13C]-isoleucine, L-[methyl-13C]methionine, and sodium [1-13C]-anthranilate, along with D-[U-13C]glucose . The biosynthetic pathway includes the incorporation of these precursors into the quinolone skeleton and gamma-lactam ring through a series of enzymatic reactions.

Industrial Production Methods: Industrial production of this compound is not well-documented, but it is likely to involve large-scale fermentation processes using Penicillium species. Optimization of fermentation conditions, such as nutrient composition, pH, temperature, and aeration, would be essential to maximize the yield of this compound.

Analyse Des Réactions Chimiques

Types of Reactions: Quinolactacin A undergoes various chemical reactions, including:

Oxidation: The quinolone skeleton can be oxidized under specific conditions.

Reduction: The gamma-lactam ring can be reduced to form different derivatives.

Substitution: The quinolone ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include oxidized quinolactacin derivatives, reduced gamma-lactam derivatives, and substituted quinolone compounds.

Applications De Recherche Scientifique

Anticancer Activity

Quinolactacin A has demonstrated significant anticancer properties, particularly through its ability to inhibit tumor necrosis factor (TNF) production. This effect has been observed in murine peritoneal macrophages and macrophage-like J774.1 cells stimulated with lipopolysaccharide. The inhibition of TNF production is crucial as TNF plays a significant role in inflammation and cancer progression. In vitro studies have shown that this compound can reduce TNF levels, suggesting its potential as an anti-inflammatory and anticancer agent .

Antimicrobial Properties

This compound exhibits strong antimicrobial activity, particularly against biofilms formed by Pseudomonas aeruginosa, a common pathogen associated with chronic infections. Research indicates that both (S)-quinolactacin-H and (R)-quinolactacin-H, derivatives of this compound, can effectively inhibit the growth of these biofilms and disperse preformed biofilms. The half-maximal inhibitory concentration (IC50) values for these compounds were reported at 16.7 μM and 24.5 μM respectively, highlighting their potency as anti-biofilm agents .

Neuroprotective Effects

In addition to its anticancer and antimicrobial activities, this compound has been investigated for its neuroprotective effects. It has shown inhibitory activity against acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease pathology. This suggests that this compound could be developed as a therapeutic candidate for neurodegenerative diseases by potentially improving cholinergic function .

Insecticidal Activity

This compound has also been evaluated for its insecticidal properties. Studies have indicated that it can exhibit significant mortality against certain insect pests, making it a candidate for agricultural applications as a natural pesticide . This is particularly relevant in the context of increasing resistance to synthetic pesticides.

Synthesis and Structural Insights

The biosynthesis of this compound involves a non-ribosomal peptide synthetase pathway, which has been elucidated through genetic and biochemical studies. Understanding the biosynthetic pathway not only provides insights into its natural production but also facilitates the development of synthetic strategies for producing this compound .

Summary Table: Applications of this compound

| Application | Activity | IC50/EC50 Values |

|---|---|---|

| Anticancer | Inhibition of TNF production | Not specified |

| Antimicrobial | Inhibition of Pseudomonas aeruginosa biofilm growth | IC50: 16.7 μM (S) / 24.5 μM (R) |

| Neuroprotective | Inhibition of acetylcholinesterase | Not specified |

| Insecticidal | Mortality against specific insect pests | Not specified |

Mécanisme D'action

Quinolactacin A exerts its effects by inhibiting the production of tumor necrosis factor in murine macrophages and macrophage-like J774.1 cells. The exact molecular targets and pathways involved are not fully elucidated, but it is believed that this compound interferes with the signaling pathways that regulate tumor necrosis factor production .

Comparaison Avec Des Composés Similaires

Quinolactacin B: Another quinolone-gamma-lactam hybrid with different substituents.

Quinolactacin C: Similar structure but with variations in the gamma-lactam ring.

Quinolactacin A stands out due to its potent biological activity and potential therapeutic applications.

Activité Biologique

Quinolactacin A, a novel fungal alkaloid, has garnered significant attention in recent years due to its diverse biological activities. This compound, along with its derivatives such as Quinolactacin A2, exhibits potential therapeutic applications, particularly in cancer and neurodegenerative diseases. This article provides a comprehensive overview of the biological activities associated with this compound, supported by research findings, data tables, and case studies.

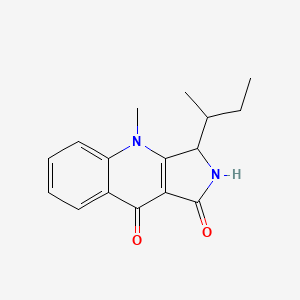

Chemical Structure and Biosynthesis

This compound features a quinolone-γ-lactam hybrid structure. Its biosynthesis involves non-ribosomal peptide synthetases (NRPSs) that catalyze the formation of the compound from specific precursors derived from primary metabolites. The unique biosynthetic pathway includes the conversion of l-kynurenine into a β-keto acid precursor through several enzymatic reactions such as methylation and oxidative decarboxylation .

Biological Activities

1. Anti-Cancer Properties

This compound has been shown to inhibit tumor necrosis factor (TNF) production in murine macrophages, suggesting its potential as an anti-inflammatory and anti-cancer agent. In vitro studies demonstrated that Quinolactacin A2 exhibited significant inhibitory activity against TNF production, making it a promising candidate for cancer therapy .

2. Acetylcholinesterase Inhibition

Research indicates that this compound and its derivatives possess acetylcholinesterase (AChE) inhibitory activity, which is crucial for developing treatments for Alzheimer's disease. Quinolactacin A2 showed 14-fold higher AChE inhibitory activity compared to its epimer, QUL A1 . This property suggests that these compounds might help improve cognitive functions by increasing acetylcholine levels in the brain.

3. Antiproliferative Activity

In studies involving human cancer cell lines (e.g., HL-60, HepG2, MCF-7), this compound demonstrated antiproliferative effects. However, its efficacy varied across different cell lines; it showed no activity against Jurkat and PC-3 cells but was effective against others when compared to curcumin as a positive control .

4. Antimalarial Activity

Quinolactacin A2 was evaluated for its antiplasmodial activity against Plasmodium falciparum. It exhibited an EC50 value of 24.80 μM, indicating significant activity compared to artesunate (0.074 μM). The compound's mechanism involves inducing apoptotic death in the malaria parasite through mitochondrial membrane potential dissipation .

Comparative Biological Activity Table

| Activity Type | This compound | Quinolactacin A2 | Reference |

|---|---|---|---|

| TNF Inhibition | Yes | Yes | |

| AChE Inhibition | Moderate | High | |

| Antiproliferative | Yes | Yes | |

| Antimalarial | No | Yes | |

| Biofilm Inhibition | No | Yes |

Case Studies

Case Study 1: Anti-Cancer Activity

In a study assessing the effects of this compound on various cancer cell lines, researchers found that it inhibited the proliferation of HL-60 and HepG2 cells significantly. The study utilized the MTT assay to evaluate cell viability and concluded that this compound could be developed further as an anticancer agent due to its selective cytotoxicity .

Case Study 2: Antimalarial Mechanism

Another study focused on the antiplasmodial effects of Quinolactacin A2 revealed its ability to disrupt mitochondrial function in P. falciparum. The compound was shown to induce apoptosis in a concentration-dependent manner, highlighting its potential for developing new antimalarial therapies .

Propriétés

IUPAC Name |

3-butan-2-yl-4-methyl-2,3-dihydropyrrolo[3,4-b]quinoline-1,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-4-9(2)13-14-12(16(20)17-13)15(19)10-7-5-6-8-11(10)18(14)3/h5-9,13H,4H2,1-3H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLHQAMWKNPOTDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.